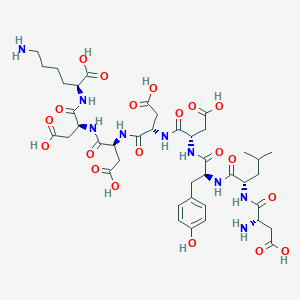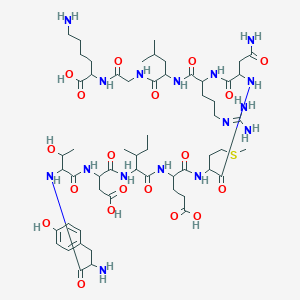
Kisspeptin-10 Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kisspeptin-10 Trifluoroacetate is the trifluoroacetate salt form of Kisspeptin-10. Kisspeptin-10, the minimal kisspeptin sequence with biological activity, is a potent endogenous ligand for GPR54.
Wissenschaftliche Forschungsanwendungen
1. Role in Appetite Control and Metabolism
Kisspeptin-10 has been found to impact hypothalamic neuropeptides and neurotransmitters involved in appetite control. A study demonstrated that kisspeptin-10 can affect the gene expression of neuropeptide Y (NPY) and brain-derived neurotrophic factor (BDNF), as well as concentrations of neurotransmitters such as serotonin and dopamine in rat hypothalamic cells, suggesting a potential orexigenic effect (Orlando et al., 2018).
2. Effects on Reproductive Hormone Release
Kisspeptin-10 has been shown to stimulate gonadotropin release in humans, with varying effects based on gender and menstrual cycle phases in women (Jayasena et al., 2011). Additionally, its role in stimulating the hypothalamic-pituitary-gonadal axis in male rats through its action on hypothalamic peptides and gonadotrophins has been noted (Thompson et al., 2004).
3. Impact on Reproductive Maturation in Fish
In the context of aquaculture, kisspeptin-10 has been studied for its effects on reproductive maturation in fish. Research on Catla catla indicated that nano-encapsulated kisspeptin-10 can affect gene expression related to reproduction and has a pronounced effect on maturation and gonadal development (Rather et al., 2016).
4. Role in Sexual Motivation
Kisspeptin-10 has been observed to be a testosterone-independent regulator of sexual motivation in male rats, indicating its significance in sexual behavior beyond its traditional role in the hypothalamic-pituitary-gonadal axis (Magarramova et al., 2022).
5. Influence on Liver Oxidant and Antioxidant Systems
A study on young male rats revealed that kisspeptin-10 could have direct and indirect effects on liver oxidative stress, suggesting potential protective effects on liver tissue (Aydin et al., 2010).
6. Effects on Serum Metabolism and Myocardium
Research has indicated that kisspeptin-10 can alter the morphology and structure of myocardial cells and serum metabolite levels, impacting heart tissues and potentially leading to the development of therapeutics related to kisspeptin-10 (Zhang et al., 2017).
Eigenschaften
Produktname |
Kisspeptin-10 Trifluoroacetate |
|---|---|
Molekularformel |
C₆₃H₈₃N₁₇O₁₄.C₂HF₃O₂ |
Molekulargewicht |
1416.46 |
Sequenz |
One Letter Code: YNWNSFGLRF-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Agtad[cfwkyc]V](/img/structure/B1574774.png)